1-(4-Iodophenyl)adamantane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

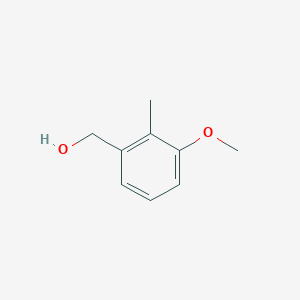

1-(4-Iodophenyl)adamantane is a derivative of adamantane, a class of polycyclic hydrocarbons that have unique physical and chemical properties . It is used in the synthesis of a bimodal (micro/mesoporous) COF by coupling tetrakis-1,3,5,7-(4′-iodophenyl)adamantane with 4,4′-diethynylbiphenyl .

Molecular Structure Analysis

The molecular structure of 1-(4-Iodophenyl)adamantane is characterized by a high degree of symmetry . The phenyl group is eclipsed with one of the adamantane C—C bonds .Chemical Reactions Analysis

The wide range of radical-based functionalization reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The remnant palladium catalyst is still accessible and can be valorised in additional catalytic reactions like the hydrogenation of nitrostyrene .Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .Applications De Recherche Scientifique

1. Polymer Science

- 1,3,5,7-Tetrakis(4-iodophenyl)adamantane, a derivative of 1-(4-Iodophenyl)adamantane, has been used to create highly cross-linked polymers with exceptional thermal stability. These materials begin to degrade at temperatures around 450 to 490°C in air (Reichert & Mathias, 1994).

2. Liquid Crystalline and Amorphous Systems

- Adamantane, with its excluded-volume core structure, is key in synthesizing liquid crystalline and amorphous molecular systems capable of vitrification upon thermal quenching. These systems exhibit various mesophases including smectic A, cholesteric, and nematic, depending on the side arms used (Chen et al., 1995).

3. Organic Chemistry

- Adamantane derivatives have been studied for their reactions with nitronium tetrafluoroborate, yielding 1-nitroadamantane and 1-fluoroadamantane as byproducts. This research contributes to understanding the reactivity of adamantane in organic synthesis (Olah et al., 1993).

4. Biocatalysis

- The use of directing groups has enabled the selective and efficient biocatalytic oxidation of unactivated adamantyl C-H bonds. This represents a significant advancement in the field of biocatalysis, showcasing the potential of adamantane frameworks in various applications (Sarkar et al., 2016).

5. Materials Science

- Adamantane-based structures, such as those derived from tetrakis(4-iodophenyl)adamantane, have been developed as stable organic azides. These materials have potential applications in material sciences, bioconjugations, and the development of energetic materials (Schilling & Bräse, 2007).

6. Photocatalysis

- Titanium dioxide photocatalysis of adamantane has been researched, with findings showing the yield of 1- and 2-adamantanol and adamantanone. This highlights the potential of adamantane in photocatalytic applications (Cermenati et al., 2003).

7. Nanotechnology

- Adamantane derivatives have been synthesized for the development of assemblies of porphyrin macrocycles. This has implications in nanolithography and the creation of topological structures at the nanoscale (Vainer et al., 2017).

Orientations Futures

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This opens up new possibilities for the development of novel methods for their preparation and to the polymerization reactions .

Propriétés

IUPAC Name |

1-(4-iodophenyl)adamantane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19I/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMVHLXCUOFVFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571921 |

Source

|

| Record name | 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodophenyl)adamantane | |

CAS RN |

98611-00-8 |

Source

|

| Record name | 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)